2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[2,1-b][1,3,4]thiadiazole core with an ethyl group at the 2-position and a phenyl group at the 6-position.
Biochemical Analysis
Biochemical Properties
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has been found to interact with various enzymes and proteins. Specifically, it has been shown to target the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation . The nature of this interaction involves the binding of the compound to the EGFR, which can influence the receptor’s activity .
Cellular Effects
The effects of this compound on cells have been studied extensively. It has been found to exhibit potent anticancer activity against MCF-7 and A549 cancer cell lines . This compound influences cell function by interacting with EGFR, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with EGFR. It binds to the receptor, leading to changes in the receptor’s activity . This binding interaction can result in the inhibition of the enzyme, leading to changes in gene expression .
Preparation Methods
The synthesis of 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethylimidazole with phenyl isothiocyanate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that the compound can bind to the epidermal growth factor receptor (EGFR), leading to the inhibition of its kinase activity and subsequent suppression of cancer cell growth .
Comparison with Similar Compounds
2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
- 2-ethyl-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-ethyl-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole
These compounds share the same imidazo[2,1-b][1,3,4]thiadiazole core but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their biological activities and chemical properties.
Properties
IUPAC Name |
2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-2-11-14-15-8-10(13-12(15)16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSSOHYFELMBPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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